molecular formula C11H13NO B14419099 Ethanone, 1-[2-(2-propenylamino)phenyl]- CAS No. 80217-67-0

Ethanone, 1-[2-(2-propenylamino)phenyl]-

Cat. No.: B14419099
CAS No.: 80217-67-0
M. Wt: 175.23 g/mol
InChI Key: PERXBGQLMATAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[2-(2-propenylamino)phenyl]- is an organic compound with the molecular formula C11H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with a propenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-(2-propenylamino)phenyl]- typically involves the reaction of 2-aminophenyl ethanone with allyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the allyl bromide, resulting in the formation of the propenylamino substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the reaction include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-(2-propenylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 1-[2-(2-propenylamino)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-(2-propenylamino)phenyl]- involves its interaction with specific molecular targets. The propenylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-aminophenyl)-: A closely related compound with an amino group instead of a propenylamino group.

    Ethanone, 2-amino-1-phenyl-: Another similar compound with the amino group in a different position on the phenyl ring.

Uniqueness

Ethanone, 1-[2-(2-propenylamino)phenyl]- is unique due to the presence of the propenylamino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

80217-67-0

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-[2-(prop-2-enylamino)phenyl]ethanone

InChI

InChI=1S/C11H13NO/c1-3-8-12-11-7-5-4-6-10(11)9(2)13/h3-7,12H,1,8H2,2H3

InChI Key

PERXBGQLMATAQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.